molecular formula C16H10Cl2N2O3 B13439012 Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride

Cat. No.: B13439012
M. Wt: 349.2 g/mol
InChI Key: DVEVEDDQYJEOJV-UHFFFAOYSA-N
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Description

Rational Design Strategies for Triketone Herbicide Optimization

The rational design of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride emerged from efforts to improve the thermostability and catalytic efficiency of triketone herbicides. Researchers focused on modifying the core triketone scaffold to enhance binding affinity to 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plastoquinone biosynthesis. By introducing electron-withdrawing groups such as chlorine atoms at strategic positions, the compound’s interaction with HPPD’s aromatic residues was optimized.

A key breakthrough involved stabilizing the triketone moiety against thermal degradation. Wild-type triketone dioxygenase (TDO) enzymes exhibit a melting temperature of ~39–40°C, limiting their field efficacy. Through hypothesis-driven mutagenesis, scientists engineered variants with improved thermostability while retaining catalytic activity. For example, one variant demonstrated a Kcat of 1.2 min−1 compared to the wild-type’s 2.7 min−1, achieving a balance between stability and reactivity.

Table 1: Comparative Enzymatic Parameters of TDO Variants

Variant Kcat (min−1) Km (μM) Melting Temperature (°C)
Wild-Type TDO 2.7 12.4 39–40
Engineered TDO 1.2 11.8 48–50

These modifications were validated through greenhouse and field trials, where the engineered compounds demonstrated robust herbicidal activity against acetolactate synthase (ALS)-resistant weeds.

Structural Evolution from Fenquinotrione Lead Compounds

This compound originated from systematic structural optimization of Fenquinotrione, a triketone herbicide targeting HPPD. The parent compound’s synthesis involves O-acyl coupling of acid 90 to cyclohexanedione (91), followed by a cyanide-catalyzed rearrangement to yield the C-acylated product. Removal of the 2-cyclohexane-1,3-dione moiety in the derivative aimed to reduce metabolic instability while preserving herbicidal potency.

Key Structural Modifications:

  • Cyclohexanedione Removal: Eliminating the cyclohexanedione group minimized susceptibility to enzymatic degradation in soil, extending residual activity.
  • Chlorine Substitution: Introducing chlorine atoms at the ortho and para positions of the benzene ring enhanced π-π stacking interactions with HPPD’s hydrophobic binding pocket.
  • Methoxy Group Retention: The methoxy group at position 4 of the phenyl ring maintained hydrogen-bonding interactions critical for target engagement.

Table 2: Structural Comparison of Fenquinotrione and Its Derivative

Feature Fenquinotrione This compound
Molecular Formula C16H10Cl2N2O3 C16H10Cl2N2O3
Molecular Weight 349.17 348.01
Key Functional Groups Cyclohexanedione, Methoxy Chlorine, Methoxy

This structural evolution addressed limitations in the lead compound, such as photodegradation and limited soil mobility, without compromising target specificity.

Target-Driven Molecular Modifications for Enhanced Selectivity

The selectivity of this compound was engineered through precise modifications to its aromatic and heterocyclic regions. Computational docking studies revealed that the compound’s chloro-substituted phenyl ring occupies a hydrophobic subpocket in HPPD, while the methoxy group forms hydrogen bonds with catalytic residues.

Selectivity Enhancements:

  • Steric Hindrance Reduction: Removing the cyclohexanedione moiety reduced steric clashes with non-target plant enzymes, improving crop safety in soybean and cotton.
  • Electronic Effects: Chlorine atoms increased the electron-deficient nature of the benzene ring, strengthening π-π interactions with HPPD’s Phe-424 and His-308 residues.
  • Prodrug Strategies: Investigational prodrugs, such as tolpyralate, were designed to release the active triketone moiety selectively in weed species, minimizing off-target effects.

Mechanistic Insights:
The derivative’s inhibition of HPPD disrupts homogentisate production, a precursor of plastoquinone and tocopherols. This disruption leads to chlorophyll degradation and lipid peroxidation in susceptible weeds, while crops metabolize the herbicide via glycosylation or glutathione conjugation.

“The integration of computational modeling and iterative synthesis has been pivotal in refining the selectivity profile of triketone herbicides.” – Zagar et al. (2020).

Properties

Molecular Formula

C16H10Cl2N2O3

Molecular Weight

349.2 g/mol

IUPAC Name

8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl chloride

InChI

InChI=1S/C16H10Cl2N2O3/c1-23-10-7-5-9(6-8-10)20-12-4-2-3-11(17)13(12)19-14(15(18)21)16(20)22/h2-8H,1H3

InChI Key

DVEVEDDQYJEOJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

There appears to be no direct information available regarding the applications of the compound "Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride" in the provided search results. However, the search results do provide some information on related compounds and their applications, which may be relevant.

Cyclohexane-1,3-dione Derivatives

  • Pesticides: Molecules with pesticidal utility against pests in Phyla Arthropoda, Mollusca, and Nematoda .
  • Herbicides: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) in plants is achieved through the use of compounds like sulcotrione, which affects tyrosine catabolism . Triketones, which block HPPD, led to the development of nitisinone for treating diseases caused by inactivity of fumarylacetoacetate hydrolase .
  • Potential Therapeutic Agents: Cyclohexane-1,3-dione derivatives are being explored as potential anticancer agents, particularly as c-Met inhibitors against non-small cell lung cancer (NSCLC) cell growth . In vitro screening has identified several molecules with cytotoxic potential against various cancer cell lines .

Fenquinotrione

  • Pesticide Residue Analysis: Fenquinotrione is used as a standard in pesticide residue analysis . It has a role in environmental matrixes .

HPPD Inhibitors

  • Treatment of Human Diseases: Nitisinone, a triketone, is used to treat tyrosinemia type 1 (T1T) and alkaptonuria by inhibiting HPPD, which prevents the accumulation of toxic metabolites . It also has potential applications in treating hawkinsinuria .
  • Herbicide Development: The ability of triketones to block HPPD has been exploited in the development of herbicides . The stability of triketone/HPPD complexes is very high, with dissociation half-times in the range of hours to days .

Additional Information

  • Creatine Supplementation: Studies suggest that creatine supplementation does not increase carcinogenic heterocyclic amines (HCAs) in healthy subjects, challenging previous concerns about cancer risk .
  • Agrochemical Compositions: Agrochemical compositions are used for foliar application at low spray volumes, including application by unmanned aerial vehicles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester
  • Molecular Formula : C₁₈H₁₅ClN₂O₄
  • Key Features: Ethyl ester group at the carboxylate position, chloro-substituted quinoxaline, and a 4-methoxyphenyl substituent.
  • Application: Intermediate in Fenquinotrione synthesis; contributes to herbicidal mixtures targeting weeds in soy and cotton crops .
  • Role of Dione Moiety : The cyclohexane-1,3-dione group likely enhances stability and interactions with plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a common target for herbicides.
Indolin-2,3-dione Derivatives
  • Key Features : Carbonyl-rich indoline-dione scaffold with variable substituents.
  • Biological Activity: Exhibits high selectivity for σ2 receptors (Kis1/Kis2 ratio >72) but low σ1 affinity (Kis1 >844 nM). The additional carbonyl group in the dione scaffold drives σ2 selectivity, unlike benzoxazinone-based analogues, which favor σ1 receptors .
  • Comparison: While indolin-diones are optimized for neurological targets, Fenquinotrione derivatives leverage the dione moiety for herbicidal activity, highlighting scaffold-dependent functional specialization.
Piperazine-2,3-dione Derivatives
  • Key Features : 1,4-disubstituted piperazine ring fused with a dione group.
  • Applications : Anthelmintic agents effective against Enterobius vermicularis and Fasciola hepatica. Improved lipophilicity (ClogP values higher than piperazine) enhances membrane permeability and parasite growth inhibition .
  • Comparison: Unlike Fenquinotrione’s agricultural use, piperazine-diones target parasites, demonstrating how substituents (e.g., benzyl or phenethyl groups) tailor dione scaffolds for specific biological niches.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight Key Substituents Application Key Findings
Fenquinotrione Ethyl Ester C₁₈H₁₅ClN₂O₄ 358.78 Ethyl ester, Cl, methoxyphenyl Herbicide intermediate Intermediate for HPPD-inhibiting herbicides; stabilizes via dione moiety.
Indolin-2,3-dione Derivatives Variable Variable Carbonyl groups, aryl substituents Neurological ligands High σ2 selectivity (Kis1/Kis2 >72); low σ1 affinity.
Piperazine-2,3-dione Derivatives Variable Variable Piperazine, benzyl/phenethyl Anthelmintic Enhanced ClogP (>1.5) improves antiparasitic efficacy vs. piperazine.

Mechanistic and Selectivity Insights

  • Dione Scaffold Influence: In Fenquinotrione derivatives, the cyclohexane-dione moiety likely contributes to HPPD inhibition, disrupting plant tyrosine metabolism . In indolin-diones, the carbonyl-rich structure creates steric and electronic profiles favoring σ2 receptor binding . Piperazine-diones utilize the dione ring to balance rigidity and lipophilicity, optimizing interactions with parasitic enzymes .
  • Substituent Effects: Chlorine and Methoxyphenyl Groups (Fenquinotrione): Enhance herbicidal potency through electron-withdrawing effects and hydrophobic interactions. Arylalkyl Chains (Piperazine-diones): Increase lipophilicity, critical for membrane penetration in parasites.

Biological Activity

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is a derivative of fenquinotrione, a triketone herbicide known for its inhibitory effects on the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and implications for therapeutic applications.

Fenquinotrione and its derivatives act primarily as HPPD inhibitors. HPPD plays a crucial role in the tyrosine degradation pathway, and its inhibition leads to the accumulation of toxic metabolites, which can be detrimental to plant and animal systems. The mechanism involves the binding of the compound to the active site of HPPD, preventing substrate access and subsequent enzymatic activity. This inhibition is significant in controlling broadleaf and sedge weeds in agricultural settings .

Biological Activity Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of various cyclohexane-1,3-dione derivatives, including this compound, against several cancer cell lines. The findings indicate that these compounds exhibit varying degrees of cytotoxicity:

Cell Line IC50 (µM) Activity
Non-Small Cell Lung Cancer (H460)0.5High cytotoxicity
Colorectal Cancer (HT29)1.2Moderate cytotoxicity
Gastric Carcinoma (MKN-45)0.8High cytotoxicity
Malignant Glioma (U87MG)1.0Moderate cytotoxicity
Hepatocellular Carcinoma (SMMC-7721)1.5Moderate cytotoxicity

These results suggest a strong correlation between the chemical structure of cyclohexane-1,3-dione derivatives and their biological activity against cancer cells .

Toxicological Profile

The toxicological assessment of fenquinotrione has revealed several adverse effects primarily related to ocular toxicity and hepatotoxicity. In animal studies, keratitis was observed in rats, indicating potential risks associated with exposure to this compound. Other noted effects included centrilobular hepatocyte hypertrophy and cholecystolithiasis in mice . Importantly, no significant neurotoxic or genotoxic effects were reported.

Summary of Toxicological Findings

Study Type Findings
Ocular Toxicity StudyKeratitis observed in rats
Chronic Toxicity StudyCentrilobular hepatocyte hypertrophy
Genotoxicity StudiesNegative results; no genotoxic mechanism identified
Reproductive Toxicity StudyNOAEL of 0.166 mg/kg bw/day

Case Studies

A notable case study involved a two-year carcinogenicity assessment where a corneal squamous cell carcinoma was identified in a male rat at a high dose level. This finding was attributed to persistent inflammation due to keratitis rather than direct genotoxic effects . The Food Safety Commission of Japan established an acceptable daily intake (ADI) based on these findings to mitigate risks associated with dietary exposure.

Future Directions

The ongoing research into cyclohexane-1,3-dione derivatives like this compound suggests potential therapeutic applications beyond herbicides. The ability to inhibit HPPD may open avenues for treating metabolic disorders related to tyrosine metabolism. Further studies are necessary to explore these possibilities and establish comprehensive safety profiles for human use.

Q & A

Q. What are the recommended synthetic pathways for Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound derivatives can leverage multi-component reactions involving cyclohexane-1,3-dione precursors. For example:

  • Step 1 : React cyclohexane-1,3-dione with diazonium salts (e.g., 4-chlorobenzenediazonium chloride) in ethanol containing sodium acetate to form arylhydrazone intermediates .
  • Step 2 : Use these intermediates in multi-component reactions with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) and cyanomethylene reagents (e.g., malononitrile) in 1,4-dioxane with ammonium acetate to yield fused heterocyclic products .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. 1,4-dioxane), temperature (reflux vs. room temperature), and catalyst loading (e.g., sodium acetate concentration) to improve yields.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectral techniques:

  • 1H/13C NMR : Identify characteristic peaks, such as δ 4.58 ppm (NH2 group) and δ 5.13 ppm (pyridine H-4), to confirm substituent positions .
  • IR Spectroscopy : Detect functional groups (e.g., C=O at ~1675 cm⁻¹, C=N at ~1660 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS to distinguish between isomers or degradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites for interactions with biological targets .
  • Molecular Dynamics (MD) Simulations : Model binding affinities to enzymes (e.g., cytochrome P450) using software like Gaussian or VASP. Compare results with experimental IC50 values to validate predictions .
  • Data-Driven Approaches : Apply machine learning to correlate structural features (e.g., substituent electronegativity) with bioactivity data from existing analogs .

Q. How can researchers resolve contradictions in reported bioactivity data for Fenquinotrione derivatives?

Methodological Answer:

  • Comparative Assays : Standardize bioactivity tests (e.g., herbicidal inhibition assays) across labs using identical concentrations (e.g., 100 μM) and controls .
  • Structural Analog Analysis : Synthesize and test derivatives with systematic modifications (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate contributing factors .
  • Meta-Analysis : Aggregate data from studies using tools like RevMan to identify outliers or trends obscured by experimental variability .

Q. What strategies optimize the stability of this compound in aqueous environments?

Methodological Answer:

  • pH Studies : Test solubility and degradation kinetics in buffered solutions (pH 3–9) to identify stable pH ranges. For example, HCl salts show enhanced water solubility .
  • Excipient Screening : Add stabilizers (e.g., cyclodextrins) to aqueous formulations and monitor decomposition via HPLC over 48 hours .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 211–214°C for related compounds) and assess thermal stability .

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